molecular formula C7H12N2O2 B13437535 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B13437535
M. Wt: 156.18 g/mol
InChI Key: UCWWEFMALKIGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a specialist chemical scaffold of significant interest in medicinal chemistry and neuroscience research. It is built on the 8-oxa-3-azabicyclo[3.2.1]octane core, which is recognized as a key isostere of the tropane alkaloid nucleus found in potent pharmacological agents . Research indicates that analogs based on this oxatropane skeleton demonstrate high affinity for monoamine transporter proteins . Specifically, such compounds have been synthesized and investigated as potential inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), making them valuable tools for studying the mechanisms of neuropsychiatric disorders such as cocaine abuse . The incorporation of a carboxamide group at the 3-position is a common strategy in drug discovery to modulate the compound's physicochemical properties, hydrogen-bonding capacity, and metabolic stability. Researchers utilize this chemical as a key intermediate in Structure-Activity Relationship (SAR) studies to develop novel ligands for central nervous system (CNS) targets . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2,(H2,8,10)

InChI Key

UCWWEFMALKIGGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives typically involves constructing the bicyclic scaffold through cyclization reactions that incorporate oxygen and nitrogen atoms into the ring system. The carboxamide group is introduced either via direct amide formation or through functional group transformations from precursor nitriles or esters.

Key Synthetic Routes

Tandem C–H Oxidation / Oxa- Cope Rearrangement / Aldol Cyclization

A recently developed efficient route involves a tandem reaction sequence starting from allylic silylethers, promoted by oxoammonium salts and Lewis acids such as zinc bromide. This method allows the rapid assembly of the 8-oxabicyclo[3.2.1]octane core with high substrate scope and yields, facilitating subsequent functionalization to the carboxamide derivative.

Reduction and Nucleophilic Addition to 8-Azabicyclo[3.2.1]octan-3-one Precursors

A common approach involves starting with 8-azabicyclo[3.2.1]octan-3-one derivatives, which are subjected to nucleophilic addition reactions such as cyanide addition to form cyano-hydroxy intermediates. These intermediates can then be converted to carboxamides through hydrolysis or amidation steps. Reduction methods employed include catalytic hydrogenation or metal hydride reductions (e.g., lithium borohydride) under controlled temperatures to afford the desired bicyclic amides with good stereochemical control.

Detailed Example from Patent Literature

A representative preparation involves:

  • Charging 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one to a cooled reaction vessel, followed by addition of methanol and acetic acid.
  • Sodium cyanide is added portionwise at low temperature to form the cyano-hydroxy intermediate.
  • The reaction mixture is stirred for extended periods (up to 44 hours) at controlled temperatures.
  • Subsequent acidification and extraction steps yield the cyano-substituted bicyclic compound.
  • Further treatment with phosphorus oxychloride and pyridine at sub-zero to moderate temperatures induces dehydration and rearrangement to the carboxamide derivative.
  • Final purification includes extraction, washing, drying, and concentration to isolate the target compound in yields typically around 70%.

Industrial and Scalable Methods

Industrial synthesis emphasizes:

  • Use of continuous flow reactors to maintain precise temperature and reaction time control.
  • Catalytic systems optimized for selective reduction and functional group transformations.
  • Application of enantioselective cycloaddition reactions to construct the bicyclic core with high stereoselectivity.
  • Process intensification through tandem reaction sequences reduces step count and waste generation.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Cyanide addition Sodium cyanide, acetic acid, methanol, 0–5°C Formation of cyano-hydroxy intermediate
Reduction Lithium or sodium borohydride, catalytic hydrogenation Reduction of ketone or nitrile groups
Dehydration/Rearrangement Phosphorus oxychloride, pyridine, -10°C to 80°C Conversion to carboxamide via dehydration
Extraction and Purification Ethyl acetate, brine washes, drying over sodium sulfate Isolation of pure bicyclic carboxamide

Research Findings and Perspectives

  • The bicyclic framework synthesis has been improved by combining oxidation and rearrangement steps, enhancing overall yield and reducing purification complexity.
  • Stereochemical control is critical; epimeric mixtures (exo/endo) are often formed, requiring chromatographic separation or selective reaction conditions.
  • The carboxamide functionality allows further derivatization, making the compound a valuable intermediate in pharmaceutical and agrochemical research.
  • Advanced coupling reactions (e.g., Stille, Suzuki) have been applied to related bicyclic systems, demonstrating the potential for structural diversification of 8-oxa-3-azabicyclo[3.2.1]octane derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Tandem C–H Oxidation / Cope / Aldol Tempo oxoammonium tetrafluoroborate, ZnBr2 Efficient, broad substrate scope Requires specialized reagents
Cyanide Addition to Ketone Sodium cyanide, acetic acid, methanol High yield, scalable Long reaction times, toxic reagents
Reduction of Nitrile/Ketone LiBH4, NaBH4, Pd catalyst Stereoselective reduction Sensitive to moisture, requires inert atmosphere
Phosphorus Oxychloride Dehydration POCl3, pyridine Converts hydroxy to amide Requires careful temperature control

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group and bicyclic nitrogen enable nucleophilic substitution. Key examples include:

Table 1: Substitution Reaction Parameters

Reagent/ConditionsProduct FormedYield (%)Reference
KCN, HCl (5M), butyl acetate, 0°C3-Cyano-3-hydroxy derivative72
DEAD, PPh₃, THF, N₂ atmosphereN-protected 3-substituted derivatives85–90
NaH, DMF, aryl halidesAryl-substituted bicyclic derivatives68–75
  • Mechanistic Insight : The Mitsunobu reaction (DEAD/PPh₃) facilitates etherification at the 3-position . Cyanide substitution proceeds via nucleophilic attack on a ketone intermediate .

Elimination Reactions

Dehydration or dehydrohalogenation generates unsaturated derivatives:

Table 2: Elimination Reaction Outcomes

ConditionsProductSelectivityReference
POCl₃, pyridine, 80–88°C3-Cyano-8-azabicyclo[3.2.1]oct-2-ene>95%
H₂SO₄, ΔConjugated dienesModerate
  • Key Observation : Phosphorus oxychloride promotes elimination of hydroxy groups to form alkenes with high regioselectivity .

Oxidation and Reduction

The bicyclic core and carboxamide group undergo redox transformations:

Table 3: Redox Reaction Conditions

Reaction TypeReagentProductNotesReference
OxidationTEMPO-oxoammonium BF₄Oxabicyclo ketonesRequires ZnBr₂
ReductionH₂, Pd/C (400 psi)Saturated amine derivativesLow conversion
  • Limitations : Catalytic hydrogenation under high pressure (400 psi H₂) shows limited efficacy due to steric hindrance .

Functional Group Interconversion

The carboxamide group participates in hydrolysis and condensation:

Table 4: Carboxamide Reactivity

ReactionReagent/ConditionsProductYield (%)Reference
HydrolysisHCl (6M), reflux8-Oxa-3-azabicyclo[3.2.1]octane90
CondensationRNH₂, EDCl, HOBtAmide-linked pharmacophores60–70
  • Application : Hydrolysis under acidic conditions removes the carboxamide group, regenerating the parent bicyclic amine.

Stereochemical Modifications

The rigid bicyclic structure influences stereochemical outcomes:

  • Epimerization : Under basic conditions (Na₂CO₃, H₂O), the 3-cyano derivative equilibrates to a 25:75 exo:endo epimer mixture .

  • Chiral Resolution : Use of Boc-protected intermediates enables separation via column chromatography .

Stability and Degradation

Critical stability parameters include:

  • pH Sensitivity : Degrades rapidly in strong acids (TFA) or bases (NaOH > 2M) .

  • Thermal Stability : Decomposes above 200°C, forming volatile byproducts .

Scientific Research Applications

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Morpholine Derivatives

Morpholine is a common substituent in kinase inhibitors, such as PI3K and mTOR inhibitors. However, replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane in thieno[3,2-d]pyrimidine-based compounds significantly enhances mTOR selectivity over PI3Kα. For example:

  • Compound 17 (bearing 8-oxa-3-azabicyclo[3.2.1]octane) exhibited >1000-fold selectivity for mTOR over PI3Kα, whereas morpholine-containing analogs showed dual inhibition .
  • GDC-0980 (Apitolisib) , a morpholine-based dual PI3K/mTOR inhibitor, lacks the selectivity achieved by bicyclic replacements .

Structural Advantage : The bicyclic system reduces conformational flexibility, optimizing interactions with the mTOR kinase pocket .

Table 1: Selectivity Data for Morpholine vs. Bicyclic Replacements
Compound Core Structure mTOR IC₅₀ (nM) PI3Kα IC₅₀ (nM) Selectivity (mTOR/PI3Kα)
GDC-0941 Morpholine 5.0 3.0 1.7
GDC-0980 Morpholine 7.0 5.0 1.4
Compound 17 8-Oxa-3-azabicyclo[3.2.1]octane <1.0 >1000 >1000

Other Azabicyclo Derivatives

3-Oxa-8-azabicyclo[3.2.1]octane (M3)

In PI3K inhibitors, replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) resulted in reduced potency compared to 8-oxa-3-azabicyclo[3.2.1]octane (M4). This highlights the importance of oxygen and nitrogen positioning for target engagement .

8-Azabicyclo[3.2.1]octane Carboxamides (e.g., SCH 655842)

SCH 655842, an 8-azabicyclo[3.2.1]octane-3-carboxamide derivative, acts as a nociceptin opioid receptor (NOP) agonist rather than a kinase inhibitor. The absence of the oxygen bridge alters electron distribution, redirecting activity toward GPCRs instead of kinases .

8-Oxa-3-azabicyclo[3.2.1]octane-2-thione

This sulfur-containing analog serves as a synthon for morpholine replacements.

Substituent Effects on Activity

  • Carboxamide vs. Hydroxyl Groups: The carboxamide in 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is critical for hydrogen bonding with mTOR’s hinge region. In contrast, hydroxyl-containing analogs (e.g., SCH 221510) target NOP receptors, demonstrating how minor structural changes redirect biological activity .
  • Methyl and Acetate Derivatives : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride and related esters are explored for metabolic stability but lack the kinase selectivity of the carboxamide derivatives .

Kinase Inhibitor Development

  • mTOR Selectivity: The 8-oxa-3-azabicyclo[3.2.1]octane group in thieno[3,2-d]pyrimidines achieves sub-nanomolar mTOR inhibition (IC₅₀ <1 nM) with minimal off-target effects on PI3K .
  • CYP121A1 Inhibition : Derivatives like Compound 59 inhibit Mycobacterium tuberculosis CYP121A1, showcasing versatility beyond mammalian targets .

Biological Activity

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a bicyclic compound with significant potential in pharmacology, particularly as a neurotransmitter reuptake inhibitor. This compound has garnered attention due to its structural characteristics and biological activity, which are relevant for treating various neurological disorders.

The chemical properties of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide are summarized in the following table:

PropertyValue
CAS No. 1528340-99-9
Molecular Formula C7H12N2O2
Molecular Weight 156.2 g/mol
Purity ≥95%
Origin United States

The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with neurotransmitter transporters, specifically targeting serotonin, norepinephrine, and dopamine reuptake mechanisms. This compound has been shown to inhibit the reuptake of these monoamines, which is crucial in the management of mood disorders and other neurological conditions .

Biological Activity

Research indicates that 8-Oxa-3-azabicyclo[3.2.1]octane derivatives exhibit varying degrees of biological activity:

  • Neurotransmitter Reuptake Inhibition : The compound has been identified as a potential monoamine reuptake inhibitor, demonstrating efficacy in preclinical models for conditions such as depression and anxiety .
  • Histone Deacetylase (HDAC) Inhibition : Studies have shown that derivatives of this compound can inhibit HDAC activity, which plays a role in regulating gene expression and has implications for neurodegenerative diseases .
  • Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes .

Study 1: Neurotransmitter Reuptake Inhibition

In a study assessing the effects of 8-Oxa-3-azabicyclo[3.2.1]octane on neurotransmitter levels, researchers found that the compound significantly increased serotonin levels in vitro by inhibiting its reuptake at human serotonin transporters (SERT). The IC50 values indicated strong potency, suggesting its potential use in antidepressant therapies .

Study 2: HDAC Inhibition

A study evaluated the effects of various azabicyclo compounds on histone acetylation in neuronal cultures. Results indicated that treatment with 8-Oxa-3-azabicyclo[3.2.1]octane derivatives led to increased acetylation of histones H4K12 and H3K9, which correlated with enhanced neuronal survival and reduced apoptosis under stress conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the bicyclic structure can enhance the biological activity of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives:

Modification TypeEffect on Activity
Alkyl substitutionsIncreased potency against SERT
Functional group changesEnhanced HDAC inhibition
Ring modificationsImproved pharmacokinetic properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide, and how can intermediates be characterized?

  • Methodology : Synthesis often involves multi-step functionalization of the bicyclic core. For example, acetylation of hydroxylated intermediates (e.g., BIMU analogs) using reagents like acetyl chloride in anhydrous conditions, followed by carboxamide formation via coupling with activated carboxylic acids . Characterization relies on 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and LC-MS for purity (>95%) and structural confirmation. Polar solvents (e.g., DMF) are critical for solubility during purification via column chromatography .

Q. How can researchers validate the stereochemical integrity of the bicyclic core during synthesis?

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) to resolve enantiomers. X-ray crystallography of intermediates (e.g., tert-butyl esters) confirms absolute configuration . Computational methods (DFT-based NMR shift prediction) can validate stereochemistry when crystallographic data are unavailable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Receptor binding assays (e.g., radioligand displacement for serotonin or adrenergic receptors) using cell membranes expressing target proteins. For partial agonism (e.g., BIMU analogs), functional assays like cAMP accumulation or calcium flux measurements are used. EC50_{50} values should be compared to reference agonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodology : Systematic substitution at key positions (e.g., N-3 or C-8) with bioisosteric groups (e.g., methyl, benzyl, or cyclopropyl). For example, replacing the carboxamide with sulfonamide groups alters receptor subtype selectivity . Computational docking (AutoDock Vina) against receptor crystal structures (e.g., 5-HT1A_{1A}) identifies critical binding interactions. In vivo pharmacokinetic profiling (rodent models) evaluates metabolic stability and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological activity data for analogs?

  • Methodology : Replicate experiments under standardized conditions (e.g., fixed receptor expression levels, buffer pH). Compare purity (>99% via HPLC) and stereochemistry of test compounds. For partial vs. full agonist discrepancies, use pathway-specific assays (e.g., β-arrestin recruitment vs. G-protein activation) to assess biased signaling . Meta-analysis of literature data (e.g., pIC50_{50} ranges) identifies outliers due to assay variability .

Q. How can enantiomeric separation improve pharmacological efficacy?

  • Methodology : Preparative chiral SFC (supercritical fluid chromatography) with CO2_2/methanol modifiers achieves baseline resolution of enantiomers. Test separated isomers in vivo (e.g., rodent behavioral models) to correlate stereochemistry with efficacy. For example, (1R,5S)-enantiomers may exhibit 10-fold higher potency than (1S,5R) in CNS targets .

Q. What computational models predict metabolic stability and toxicity of novel analogs?

  • Methodology : Use in silico tools like SwissADME for predicting CYP450 metabolism and hepatotoxicity. Validate with microsomal stability assays (human/rat liver microsomes) and Ames tests for mutagenicity. QSAR models trained on bicyclic amine datasets improve prediction accuracy for hepatic clearance .

Technical Challenges

Q. How can researchers address poor aqueous solubility of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide derivatives?

  • Methodology : Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., tert-butyl ester hydrolysis in vivo) enhance solubility. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) improve bioavailability in preclinical models .

Q. What analytical techniques detect decomposition products under accelerated stability conditions?

  • Methodology : Forced degradation studies (40°C/75% RH for 4 weeks) followed by UPLC-QTOF-MS to identify degradants. Hydrolytic pathways (amide bond cleavage) are common; stabilize with lyophilization or inert packaging (argon atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.